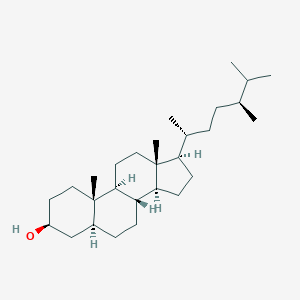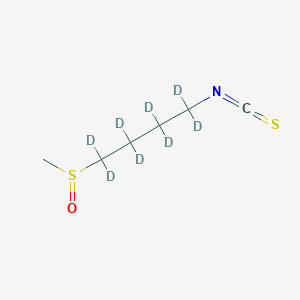
alpha-Descyclohexyl-alpha-phenyl Oxybutynin
Overview
Description
BMS-911543 is an oral, selective small-molecule inhibitor of Janus kinase 2 (JAK2). It has shown potent anti-proliferative and pharmacodynamic effects in cell lines and in vivo models dependent upon JAK2 signaling . BMS-911543 demonstrates high selectivity within the JAK family, particularly against JAK2, making it a promising candidate for therapeutic applications in diseases characterized by aberrant JAK2 activity .
Preparation Methods
The synthesis of BMS-911543 involves several steps, starting with the preparation of key intermediates. The compound is typically prepared in dimethylsulfoxide as a 10mM stock solution for in vitro experiments or in a 20% citrate/80% polyethylene glycol 400 vehicle for in vivo experiments . Detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
BMS-911543 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions involving BMS-911543 are less common and not well-characterized.
Substitution: BMS-911543 can participate in substitution reactions, particularly involving its pyrrolopyridine moiety.
Common reagents and conditions used in these reactions include standard organic solvents and catalysts, but specific details are proprietary. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BMS-911543 has several scientific research applications:
Mechanism of Action
BMS-911543 exerts its effects by selectively inhibiting JAK2, a member of the Janus kinase family involved in cytokine signal transduction. The compound binds to the ATP-binding site of JAK2, preventing its activation and subsequent phosphorylation of downstream signaling molecules such as STAT proteins . This inhibition disrupts the JAK-STAT signaling pathway, leading to reduced cell proliferation and survival in JAK2-dependent cells .
Comparison with Similar Compounds
BMS-911543 is unique due to its high selectivity for JAK2 compared to other JAK family members. Similar compounds include:
Ruxolitinib: Another JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Fedratinib: A selective JAK2 inhibitor also used for myelofibrosis.
Momelotinib: Targets JAK1 and JAK2, used in myelofibrosis treatment.
BMS-911543 stands out due to its higher selectivity for JAK2, which may result in fewer off-target effects and improved therapeutic outcomes .
Properties
IUPAC Name |
4-(diethylamino)but-2-ynyl 2-hydroxy-2,2-diphenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-10,13-16,25H,3-4,17-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGLNZUXAWIXQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164268 | |
| Record name | alpha-Descyclohexyl-alpha-phenyl oxybutynin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14943-53-4 | |
| Record name | alpha-Descyclohexyl-alpha-phenyl oxybutynin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014943534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Descyclohexyl-alpha-phenyl oxybutynin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-DESCYCLOHEXYL-.ALPHA.-PHENYL OXYBUTYNIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q22UJW0W32 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)









![7N-[1-(2-Carboxy)ethyl]allopurinol](/img/structure/B29898.png)



